![molecular formula C29H29NO2 B289903 N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine](/img/structure/B289903.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine, also known as DOTMA, is a cationic lipid commonly used in gene therapy. DOTMA is a synthetic compound that is used as a gene delivery vehicle, which means that it is used to transport genetic material into cells. The purpose of
作用機序
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine works by forming a complex with genetic material, such as DNA or RNA. The resulting complex is then able to enter cells and deliver the genetic material. The positively charged nature of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine allows it to interact with the negatively charged genetic material, which facilitates the formation of the complex.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine has been shown to have low toxicity and is well tolerated by cells. However, it can cause some cellular damage at high concentrations. N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine has also been shown to induce an inflammatory response in some cases.
実験室実験の利点と制限
One of the main advantages of using N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine as a gene delivery vehicle is its ability to efficiently deliver genetic material into cells. However, there are some limitations to its use. For example, N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine can be toxic to cells at high concentrations, which limits its use in some experiments. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine can induce an inflammatory response in some cases, which can complicate experiments.
将来の方向性
There are several future directions for research involving N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine. One area of research is the development of new and improved gene delivery vehicles that are more efficient and less toxic than N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine. Another area of research is the use of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine in combination with other gene delivery vehicles to improve the efficiency of gene delivery. Additionally, researchers are exploring the use of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine in the treatment of various diseases, such as cancer and genetic disorders.
Conclusion:
In conclusion, N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine is a synthetic compound that is commonly used in gene therapy research. Its ability to efficiently deliver genetic material into cells makes it a valuable tool for researchers. However, its toxicity at high concentrations and potential to induce an inflammatory response limit its use in some experiments. Future research will focus on developing new and improved gene delivery vehicles and exploring the use of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine in the treatment of various diseases.
合成法
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine is synthesized from a precursor molecule, 3,4-dimethoxyphenethylamine. The synthesis method involves the reaction of 3,4-dimethoxyphenethylamine with trityl chloride in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine.
科学的研究の応用
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine is widely used in gene therapy research. Gene therapy is a promising field of medicine that involves the use of genetic material to treat or prevent diseases. N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine is used as a gene delivery vehicle to transport genetic material, such as DNA or RNA, into cells. This allows researchers to manipulate the genetic material of cells in order to treat or prevent diseases.
特性
分子式 |
C29H29NO2 |
|---|---|
分子量 |
423.5 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-N-tritylethanamine |
InChI |
InChI=1S/C29H29NO2/c1-31-27-19-18-23(22-28(27)32-2)20-21-30-29(24-12-6-3-7-13-24,25-14-8-4-9-15-25)26-16-10-5-11-17-26/h3-19,22,30H,20-21H2,1-2H3 |
InChIキー |
GLOXFQFXFHWHDP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC |
正規SMILES |
COC1=C(C=C(C=C1)CCNC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline](/img/structure/B289821.png)
![8,9-dihydro-7H-benzo[h]cyclopenta[c]cinnoline](/img/structure/B289822.png)
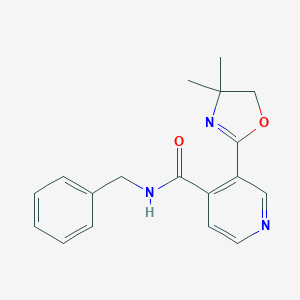
![5-Chloro-2-[(4-chlorophenyl)sulfanyl]pyridine 1-oxide](/img/structure/B289826.png)

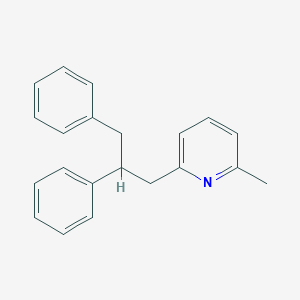

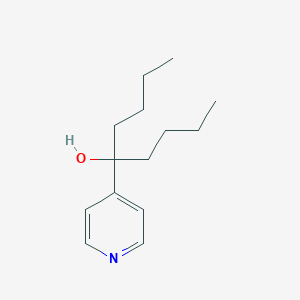
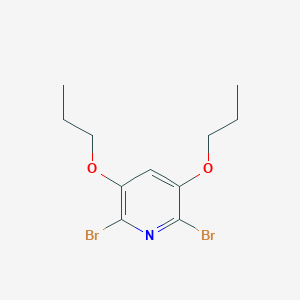
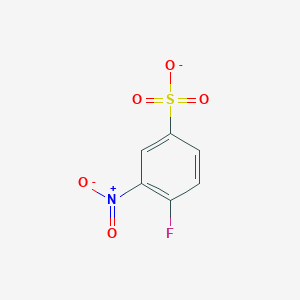
![8-Ethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B289839.png)
![[3-(Hydroxymethyl)-2,6-dimethylpyridin-4-yl]methanol](/img/structure/B289842.png)
![3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B289843.png)
![methyl 7-methoxy-3a-methyl-3-oxo-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene-1-carboxylate](/img/structure/B289845.png)